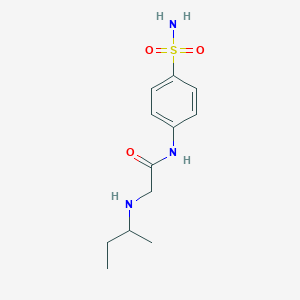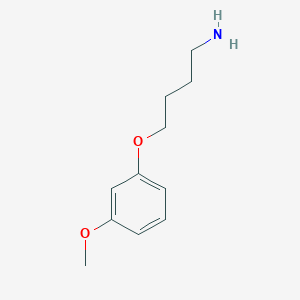![molecular formula C12H11N3O3 B3148500 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one CAS No. 64842-92-8](/img/structure/B3148500.png)
2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one
Overview
Description
2-Nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one is a tricyclic quinazoline derivative with a nitro group at the 2-position. This compound belongs to the class of quinazoline alkaloids, which are known for their diverse biological activities and potential therapeutic applications.
Mechanism of Action
Mode of Action
It’s known that the compound forms intermolecular interactions with its targets . These interactions include C—H…O, C—H…N, and N—H…O hydrogen bonds, as well as C—H…π and C—O…π interactions . These interactions may result in changes to the target molecules, potentially altering their function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one typically involves the following steps:
Starting Materials: : The synthesis begins with readily available starting materials such as 2-aminobenzamide and appropriate halides or aldehydes.
Condensation Reaction: : The starting materials undergo a condensation reaction to form an intermediate quinazoline derivative.
Nitration: : The intermediate is then nitrated to introduce the nitro group at the 2-position.
Reduction: : The nitro group is reduced to an amine, followed by cyclization to form the tetrahydroquinazoline ring system.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the nitro group to other functional groups, such as nitroso or oxime derivatives.
Reduction: : Reduction of the nitro group can yield the corresponding amine.
Substitution: : Substitution reactions can occur at different positions on the quinazoline ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron powder (Fe) and hydrogen gas (H₂).
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation Products: : Nitroso derivatives, oximes, and other oxidized forms.
Reduction Products: : Amines and their derivatives.
Substitution Products: : Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one is structurally similar to other quinazoline derivatives, such as:
2-Amino-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one: : Lacks the nitro group, leading to different biological activities.
N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)benzamide: : Contains an amide group, which can influence its pharmacological properties.
These compounds share a common quinazoline core but differ in their substituents, leading to variations in their chemical reactivity and biological effects.
Properties
IUPAC Name |
2-nitro-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-12-9-7-8(15(17)18)4-5-10(9)13-11-3-1-2-6-14(11)12/h4-5,7H,1-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSFVRFRBZBCGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667153 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


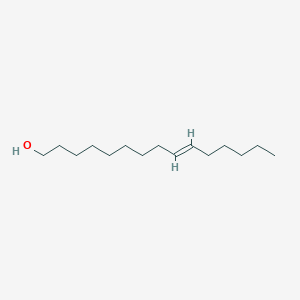
![4-[(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoic Acid](/img/structure/B3148425.png)
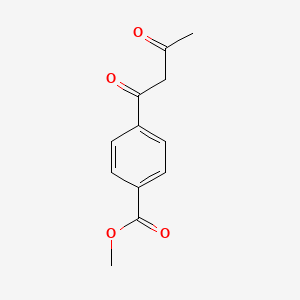

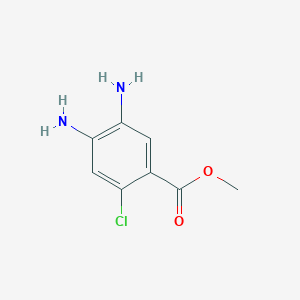
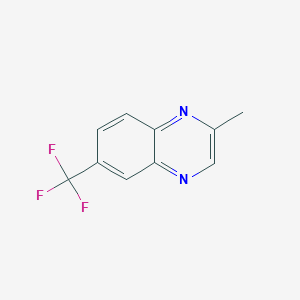
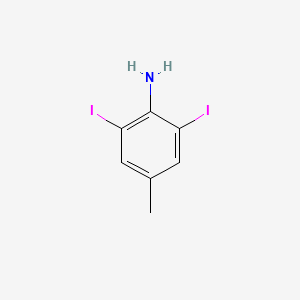
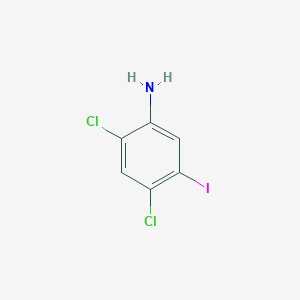

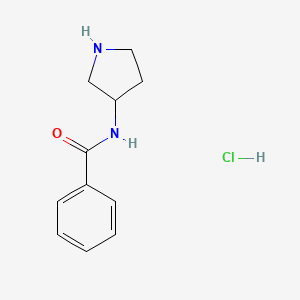
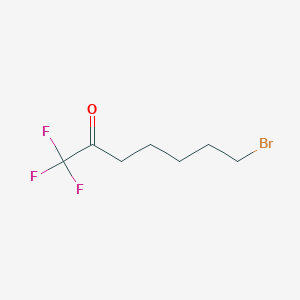
![Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B3148492.png)
